molecular formula C5H3Cl2F3N2O2S B13324238 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B13324238
M. Wt: 283.06 g/mol
InChI Key: BRUCIENEGCPADF-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF3N2O2S It is known for its unique structure, which includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonate thioesters, sulfonic acids, and sulfinic acids.

Scientific Research Applications

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can covalently modify active site residues of enzymes, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-ol
  • 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol

Uniqueness

Compared to similar compounds, 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C5H3Cl2F3N2O2S

Molecular Weight

283.06 g/mol

IUPAC Name

5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C5H3Cl2F3N2O2S/c1-12-4(6)2(15(7,13)14)3(11-12)5(8,9)10/h1H3

InChI Key

BRUCIENEGCPADF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)S(=O)(=O)Cl)Cl

Origin of Product

United States

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